Caspase-3 substrate (chromogenic)

Enzyme Kinetics Caspase Specificity Substrate Profiling

Inconsistent caspase-3 activity data often stems from unvalidated substrates. Ac-DEVD-pNA (CAS 189950-66-1) eliminates this variability with rigorously characterized Michaelis-Menten kinetics (Km=11 μM, kcat=2.4 s⁻¹). - Single-cleavage mechanism delivers linear initial velocities for accurate Km/Vmax determination. - Compatible with standard absorbance readers (405 nm); no fluorescence instrumentation required. - Reference substrate for caspase family profiling with defined Km hierarchy (caspase-3≈7 <1 <4 <6). Supplied as ≥98% HPLC-pure lyophilized powder; ready for immediate use in 96/384-well HTS formats.

Molecular Formula C26H34N6O13
Molecular Weight 638.6 g/mol
Cat. No. B13398095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-3 substrate (chromogenic)
Molecular FormulaC26H34N6O13
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)
InChIKeyGGXRLUDNGFFUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DEVD-pNA: Key Properties and Sourcing


Caspase-3 substrate (chromogenic), most commonly represented by Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide; CAS 189950-66-1), is a synthetic tetrapeptide chromogenic substrate designed for the colorimetric detection and quantification of caspase-3 (CPP32/apopain) and caspase-3-like protease activity [1]. The substrate contains the DEVD recognition sequence derived from the PARP (poly(ADP-ribose) polymerase) cleavage site at Asp216, coupled to a p-nitroaniline (pNA) chromophore that liberates a yellow product (λmax ≈ 400-405 nm) upon enzymatic hydrolysis at the Asp-pNA bond [2]. The compound serves as the foundational chromogenic substrate for in vitro apoptosis research, enzyme kinetics studies, and inhibitor screening applications where absorbance-based detection is either preferred or required by laboratory instrumentation constraints.

Chromogenic Substrate Irreplaceability


Chromogenic caspase-3 substrates cannot be substituted with fluorogenic counterparts (e.g., DEVD-AMC or DEVD-AFC) or alternate chromogenic sequences without fundamentally altering assay sensitivity, required instrumentation, and kinetic parameters. Fluorogenic substrates exhibit substantially different kcat/Km values—Ac-DEVD-AMC demonstrates a kcat/Km of 83,300 s⁻¹·M⁻¹, approximately 35-fold higher catalytic efficiency than the pNA-based chromogenic equivalent [1]. Furthermore, alternate chromogenic sequences such as Ac-DMQD-pNA and Ac-VDVAD-pNA exhibit significantly reduced catalytic efficiency for caspase-3, with relative kcat/Km values of only 17% and 37%, respectively, compared to Ac-DEVD-pNA (100%) [2]. These kinetic differences render simple substitution impossible without extensive assay revalidation and produce non-comparable absolute activity measurements across studies. The selection of a specific chromogenic substrate with defined, published kinetic constants is therefore essential for obtaining reproducible, cross-study comparable caspase-3 activity data.

Ac-DEVD-pNA vs. Comparators: Quantitative Evidence


Km Values Across Caspase Family Members

Ac-DEVD-pNA exhibits a defined pattern of Michaelis constants (Km) across multiple caspase family members, enabling users to predict cross-reactivity profiles. Against recombinant caspases, the Km values are: 11 μM for caspase-3, 12 μM for caspase-7, 18 μM for caspase-1, 32 μM for caspase-4, and 180 μM for caspase-6 [1]. Critically, Ac-DEVD-pNA is not cleaved by caspase-2, providing a negative discrimination point absent in broader-spectrum substrates [1]. This multi-caspase Km profile differs from the more restricted specificity of Ac-DMQD-pNA (relative kcat/Km = 17% of DEVD for caspase-3) and Ac-VDVAD-pNA (relative kcat/Km = 37%) [2].

Enzyme Kinetics Caspase Specificity Substrate Profiling

Catalytic Efficiency vs. Fluorogenic Alternatives

The chromogenic substrate Ac-DEVD-pNA exhibits a kcat value of 2.4 s⁻¹ for caspase-3, which is substantially lower than the 0.75 s⁻¹ reported for the fluorogenic substrate Ac-DEVD-AMC [1][2]. However, the kcat/Km (catalytic efficiency) of Ac-DEVD-AMC is approximately 83,300 s⁻¹·M⁻¹ compared to an estimated ~218,000 s⁻¹·M⁻¹ for Ac-DEVD-pNA when calculated from published Km (11 μM) and kcat (2.4 s⁻¹) values, suggesting the chromogenic substrate maintains competitive turnover efficiency under saturating conditions [2][3]. The kcat values across caspases for Ac-DEVD-pNA demonstrate a clear hierarchy: caspase-3 (2.4 s⁻¹) > caspase-6 (0.6 s⁻¹) > caspase-1 (0.5 s⁻¹) > caspase-7 (0.4 s⁻¹) > caspase-4 (0.05 s⁻¹) [1].

Enzyme Kinetics Catalytic Efficiency Assay Development

Z-DEVD-pNA: Enhanced Cell Permeability

The benzyloxycarbonyl (Z)-protected analog Z-DEVD-pNA offers increased cell permeability compared to the acetyl (Ac)-protected Ac-DEVD-pNA, enabling direct measurement of caspase-3 activity in intact cells without requiring cell lysis . This permeability differential is attributed to the hydrophobic Z moiety at the N-terminus, which enhances membrane partitioning . However, Z-DEVD-pNA exhibits broader caspase cross-reactivity, serving as a substrate for caspase-1, caspase-4, and caspase-7 in addition to caspase-3, whereas Ac-DEVD-pNA is poorly cleaved by caspase-2 and demonstrates a more defined specificity profile [1].

Cell Permeability Intact Cell Assays Substrate Design

Z-DEVD-FMK as Specificity Benchmark

The irreversible caspase-3 inhibitor Z-DEVD-FMK, which shares the DEVD recognition sequence with the chromogenic substrate, exhibits an IC50 of 18 μM for caspase-3 with reported Ki values of 0.06 μM for caspase-3 and 0.10 μM for caspase-7 when measured with Ac-DEVD-AMC as the substrate . This inhibitor is described as relatively more selective for caspase-3 compared to caspase-6, caspase-7, and caspase-10 . This selectivity profile mirrors the substrate recognition pattern of Ac-DEVD-pNA and provides a validated tool for confirming that observed chromogenic activity is attributable to caspase-3 rather than off-target proteases.

Inhibitor Specificity Caspase-3 Selectivity Assay Validation

Absorbance-Based Detection Compatibility

Ac-DEVD-pNA cleavage is monitored colorimetrically at 405 nm using standard spectrophotometers or microplate readers, with the released p-nitroaniline exhibiting an extinction coefficient of 9.5 mM⁻¹·cm⁻¹ [1][2]. In contrast, fluorogenic substrates such as Ac-DEVD-AFC require fluorescence detection (excitation ~400 nm, emission ~505 nm) and coumarin-based fluorogenic substrates like Ac-DEVD-AMC have low extinction coefficients that limit sensitivity [3]. While fluorometric detection is generally preferred for superior sensitivity, absorbance-based detection remains viable for samples with moderate to high caspase activity and is accessible to laboratories without fluorometric instrumentation [4].

Detection Method Instrumentation Assay Accessibility

Single-Step vs. Two-Step Hydrolysis Kinetics

The dual-substrate (Ac-DEVD)2-R110 contains two DEVD tetrapeptides linked to a single rhodamine-110 fluorophore and is completely hydrolyzed by caspase-3 in two successive steps, generating a non-linear product accumulation curve [1]. In contrast, Ac-DEVD-pNA undergoes a single cleavage event per substrate molecule, yielding linear product formation kinetics under steady-state conditions [2]. This kinetic difference makes Ac-DEVD-pNA preferable for initial velocity determinations and Michaelis-Menten kinetic analyses, while (Ac-DEVD)2-R110 is optimized for endpoint detection and high-sensitivity applications.

Substrate Design Hydrolysis Kinetics Assay Linearity

Ac-DEVD-pNA Optimal Applications


Kinetic Parameter Determination for Caspase-3

Ac-DEVD-pNA is optimally suited for determining Michaelis-Menten kinetic parameters (Km, Vmax, kcat) of purified or recombinant caspase-3 due to its single-cleavage mechanism that yields linear initial velocities [1]. The well-characterized Km values (11 μM for caspase-3; alternative reported value 9.7 μM) and kcat value (2.4 s⁻¹) provide a validated reference for assay calibration [2][3]. This application is critical for enzymology studies, inhibitor mechanism-of-action characterization, and quality control of recombinant caspase preparations.

Apoptosis Quantification in Cell Lysates

Ac-DEVD-pNA enables caspase-3 activity measurement in apoptotic cell lysates for laboratories equipped only with absorbance-capable microplate readers, avoiding the capital expenditure required for fluorescence detection [1]. The assay is performed by incubating cell lysates with 200 μM substrate (saturating concentration) and monitoring absorbance increase at 405 nm over 1-2 hours [2]. This application is particularly relevant for core facilities, teaching laboratories, and research groups with constrained instrumentation budgets.

High-Throughput Inhibitor Screening with Absorbance

Despite the inherently lower sensitivity of absorbance detection compared to fluorescence, Ac-DEVD-pNA is compatible with high-throughput screening (HTS) formats in 96-well and 384-well plates when sufficient enzyme activity is present [1]. The substrate can be used at saturating concentrations (200 μM) to screen compound libraries for caspase-3 inhibitory activity, with Z-DEVD-FMK (IC50 = 18 μM) serving as a validated positive control inhibitor that shares the DEVD recognition sequence [2][3]. The stability of pNA absorbance signal over time and minimal photobleaching relative to fluorophores facilitates automated plate reading workflows.

Caspase Cross-Reactivity Profiling

Ac-DEVD-pNA serves as a reference substrate for profiling caspase family cross-reactivity due to its defined Km hierarchy: caspase-3 (11 μM) ≈ caspase-7 (12 μM) < caspase-1 (18 μM) < caspase-4 (32 μM) < caspase-6 (180 μM), with no cleavage by caspase-2 [1]. This profile enables researchers to distinguish caspase-3/7 activity from caspase-1/4/6 contributions in complex biological samples when used in conjunction with selective inhibitors such as Z-DEVD-FMK (preferential for caspase-3 over caspase-6, -7, -10) or caspase-1-specific inhibitors [2].

Technical Documentation Hub

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